(8Z,11Z,14Z)-Icosatrienoate

Description

Endogenous Formation from Gamma-Linolenic Acid (GLA)

(8Z,11Z,14Z)-Icosatrienoate is not typically found in significant amounts in the diet and is primarily synthesized within the body from its precursor, Gamma-Linolenic Acid (GLA). wikipedia.orglipidmaps.org This conversion is a crucial step in the omega-6 fatty acid metabolic pathway. mdpi.com The formation of DGLA from GLA is an elongation process, meaning the carbon chain of GLA is extended. wikipedia.org

| Starting Compound | Resulting Compound | Process |

|---|---|---|

| Gamma-Linolenic Acid (GLA) | This compound (DGLA) | Elongation |

The elongation of GLA to form this compound is catalyzed by an enzyme known as delta-6 elongase, also referred to as ELOVL5. mcdb.cabovinedb.ca This enzyme efficiently adds a two-carbon unit to the carboxyl end of GLA. moolecscience.com Research has shown that when the gene for a very long-chain fatty acid elongase (AsELOVL5) is expressed in yeast, it demonstrates the ability to convert GLA into DGLA. nih.gov This enzymatic step appears to be robust and less susceptible to dietary inhibition compared to other enzymes in the fatty acid metabolic pathways. wikipedia.org

Conversion to Arachidonic Acid (ARA)

Following its synthesis, this compound can be further metabolized to another important omega-6 fatty acid, Arachidonic Acid (ARA). lipidmaps.orgtaylorandfrancis.com This conversion is a desaturation reaction, involving the introduction of a double bond into the fatty acid chain. ahajournals.org

| Starting Compound | Resulting Compound | Enzyme | Process |

|---|---|---|---|

| This compound (DGLA) | Arachidonic Acid (ARA) | Delta-5 Desaturase (FADS1) | Desaturation |

The conversion of this compound to arachidonic acid is mediated by the enzyme delta-5 desaturase, which is encoded by the FADS1 gene. ahajournals.orgmdpi.com This enzyme is a key rate-limiting step in the production of ARA. nih.gov The activity of FADS1 is subject to regulation by various factors. For instance, substances like preformed ARA from dietary sources can inhibit delta-5-desaturase, thereby slowing down the conversion of DGLA to ARA. moolecscience.com Studies have highlighted that FADS1 is the primary enzyme responsible for this conversion in mammals. ahajournals.org

Oxylipin Generation via Cyclooxygenase Pathways

This compound serves as a substrate for cyclooxygenase (COX) enzymes, leading to the production of a class of signaling molecules known as oxylipins.

The action of COX-1 and COX-2 enzymes on this compound results in the formation of 1-series prostaglandins (B1171923), such as Prostaglandin (B15479496) E1 (PGE1). lipidmaps.orgmdpi.comnih.gov These prostaglandins are generally considered to have anti-inflammatory properties. taylorandfrancis.com The conversion pathway involves the initial formation of Prostaglandin H1 (PGH1), which is the precursor for other 1-series prostaglandins. nih.gov The production of PGE1 from DGLA is a key aspect of its biological activity and contrasts with the 2-series prostaglandins derived from arachidonic acid, which are often pro-inflammatory.

Structure

3D Structure

Properties

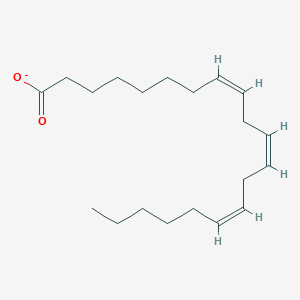

Molecular Formula |

C20H33O2- |

|---|---|

Molecular Weight |

305.5 g/mol |

IUPAC Name |

(8Z,11Z,14Z)-icosa-8,11,14-trienoate |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,13-12- |

InChI Key |

HOBAELRKJCKHQD-QNEBEIHSSA-M |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 8z,11z,14z Icosatrienoate

Oxylipin Generation via Cyclooxygenase Pathways

Formation of 1-Series Prostaglandins (B1171923) (e.g., PGE1)

Differential Metabolism by COX-1 and COX-2

(8Z,11Z,14Z)-Icosatrienoate is a substrate for both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which convert it into series-1 prostanoids, including prostaglandin (B15479496) E1 (PGE1). wikipedia.orgnih.govnih.gov Research has shown a differential preference in how these enzymes metabolize DGLA compared to arachidonic acid (AA).

Studies have revealed that while DGLA and AA exhibit similar affinities (Km values) and maximal reaction rates (Vmax) for COX-2, AA is the preferred substrate for COX-1. nih.govdrugbank.com This kinetic preference of COX-1 for AA means that even when cellular levels of DGLA are increased, the production of PGE1 may still be less than that of PGE2 from AA, especially in cells or tissues where COX-1 is the dominant isoform. nih.gov The conversion of DGLA by COX enzymes leads to the production of anti-inflammatory eicosanoids. taylorandfrancis.com

Oxylipin Generation via Lipoxygenase Pathways

Lipoxygenase (LOX) enzymes represent another major route for the metabolism of this compound, leading to the formation of hydroxylated fatty acids known as oxylipins.

The enzyme 15-lipoxygenase (15-LOX) metabolizes DGLA to produce 15-hydroxyeicosatrienoic acid (15-HETrE). researchgate.netnih.gov This conversion is a significant pathway for DGLA metabolism. nih.gov Studies have shown that both neutrophils and eosinophils can synthesize 15-HETrE from DGLA. plos.org The formation of 15-HETrE is noteworthy as this metabolite has been found to possess anti-inflammatory properties and can antagonize the synthesis of pro-inflammatory mediators derived from arachidonic acid. nih.govmdpi.com

The 12-lipoxygenase (12-LOX) pathway converts DGLA into 12-hydroxyeicosatrienoic acid (12-HETrE). researchgate.net Research has demonstrated that this conversion is crucial for some of the biological effects of DGLA. For instance, the inhibitory effect of DGLA on platelet aggregation and thrombosis has been shown to be dependent on its metabolism by 12-LOX to 12(S)-HETrE. nih.govahajournals.org This specific metabolite, 12(S)-HETrE, has been shown to inhibit platelet activation. nih.govahajournals.org

Formation of 15-Hydroxyeicosatrienoic Acid (15-HETrE) by 15-Lipoxygenase

Cytochrome P450 and Epoxide Hydrolase Mediated Metabolism

The cytochrome P450 (CYP) monooxygenase system, followed by the action of epoxide hydrolases (EH), provides another complex metabolic route for this compound.

Cytochrome P450 enzymes can metabolize DGLA and other polyunsaturated fatty acids into both hydroxy- and epoxy-fatty acids. acs.orgnih.gov The specific products formed depend on the particular CYP enzyme involved. mdpi.com This pathway is distinct from the COX and LOX pathways and contributes to the diverse array of DGLA-derived signaling molecules. acs.org

The epoxy-fatty acids generated by CYP enzymes can be further metabolized by epoxide hydrolases (EH), which hydrolyze the epoxide group to form dihydroxy-polyunsaturated fatty acids. acs.orgnih.gov In the case of DGLA, this leads to the formation of dihydroxyeicosadienoic acids (DHED). acs.orgnih.govmsu.edu Recent studies have highlighted the biological significance of this pathway, showing that the conversion of DGLA to DHED can trigger specific cellular processes like ferroptosis-mediated neurodegeneration in certain contexts. acs.orgnih.govnih.gov

Interactive Data Tables

Table 1: Major Metabolic Pathways of this compound

| Enzyme Family | Key Enzyme(s) | Primary Metabolite(s) |

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandin E1 (PGE1), other series-1 prostanoids |

| Lipoxygenase (LOX) | 15-LOX | 15-Hydroxyeicosatrienoic Acid (15-HETrE) |

| 12-LOX | 12-Hydroxyeicosatrienoic Acid (12-HETrE) | |

| Cytochrome P450 (CYP) | Various CYP isoforms | Epoxy- and Hydroxy-eicosatrienoic acids |

| Epoxide Hydrolase (EH) | Soluble EH (sEH), Microsomal EH (mEH) | Dihydroxyeicosadienoic Acids (DHED) |

Table 2: Differential Enzyme Preference for DGLA vs. Arachidonic Acid (AA)

| Enzyme | Preferred Substrate | Reference |

| COX-1 | Arachidonic Acid (AA) | nih.govdrugbank.com |

| COX-2 | DGLA and AA have similar affinity | nih.gov |

Production of Hydroxy- and Epoxy-Polyunsaturated Fatty Acids

Enzymatic Regulation and Co-factor Dependencies

The biosynthesis of (8Z,11Z)-Icosatrienoate, also known as Dihomo-γ-linolenic acid (DGLA), is a multi-step process intricately regulated by specific enzymes and dependent on the presence of essential co-factors. DGLA is an omega-6 fatty acid that originates from the essential fatty acid linoleic acid (LA). wikipedia.org The conversion pathway involves a series of desaturation and elongation reactions. wikipedia.org

The initial and rate-limiting step in this pathway is the conversion of linoleic acid to γ-linolenic acid (GLA), a reaction catalyzed by the enzyme delta-6-desaturase (Δ6-desaturase). mdpi.comahajournals.org Subsequently, GLA is elongated by an elongase enzyme to form DGLA. wikipedia.org The activity of these enzymes, particularly the desaturases, is a critical control point in determining the cellular levels of DGLA and its downstream metabolites.

Desaturase enzymes are central to regulating the flow, or flux, of substrates through the polyunsaturated fatty acid (PUFA) biosynthetic pathways. nih.gov These enzymes introduce double bonds at specific positions in the fatty acid carbon chain, thereby converting saturated fatty acids to monounsaturated and polyunsaturated forms. nih.govwikipedia.org The two key desaturases in the synthesis of DGLA and other long-chain PUFAs are delta-6-desaturase (FADS2) and delta-5-desaturase (FADS1). researchgate.net

Delta-5-desaturase (Δ5D), on the other hand, acts downstream of DGLA, converting it to arachidonic acid (AA). bovinedb.camcdb.ca Therefore, the balance of activity between Δ6D and Δ5D significantly influences the cellular ratio of DGLA to AA. This balance is crucial because DGLA and AA are precursors to different series of eicosanoids, which have distinct and often opposing biological effects. wikipedia.org Factors that modulate the activity of these desaturases, such as genetic variations or nutritional status, can thus have a profound impact on the fatty acid profile of tissues and the inflammatory state of the body. ahajournals.orgresearchgate.net

The regulation of these desaturase enzymes can occur at the transcriptional level, where cellular sensors respond to environmental and dietary cues to control the expression of the desaturase genes. mdpi.com

Table 1: Key Desaturase Enzymes in the DGLA Metabolic Pathway

| Enzyme | Gene | Substrate | Product | Role in DGLA Metabolism |

| Delta-6-Desaturase (Δ6D) | FADS2 | Linoleic Acid (LA) | γ-Linolenic Acid (GLA) | Catalyzes the initial, rate-limiting step leading to DGLA synthesis. mdpi.comahajournals.org |

| Delta-5-Desaturase (Δ5D) | FADS1 | Dihomo-γ-linolenic acid (DGLA) | Arachidonic Acid (AA) | Metabolizes DGLA, affecting its cellular concentration. bovinedb.camcdb.ca |

The catalytic activity of desaturase enzymes is not solely dependent on substrate availability but also requires the presence of specific micronutrients that act as co-factors. numberanalytics.comnih.gov Several vitamins and minerals are involved in PUFA metabolism, with zinc being particularly essential for desaturase function. cambridge.orgmdpi.com

Zinc is a known co-factor for both delta-6-desaturase and delta-5-desaturase. cambridge.orgsemanticscholar.orgnih.gov It plays a structural and catalytic role within these enzymes. mdpi.com Consequently, zinc status can directly influence the rate of PUFA synthesis. mdpi.com Studies have shown that zinc deficiency can impair the activity of Δ6-desaturase, leading to a disruption in the conversion of linoleic acid to its metabolites. cambridge.org This can result in an altered fatty acid profile, often characterized by an increased ratio of linoleic acid to DGLA (LA:DGLA), which has been proposed as a potential biomarker for zinc status. mdpi.comcambridge.org

Research in both animals and humans has confirmed the relationship between zinc and fatty acid metabolism. cambridge.orgsemanticscholar.org In hemodialysis patients, for instance, serum zinc concentrations were found to be inversely correlated with the LA/DGLA ratio, which is an indicator of D6-desaturase activity. bg.ac.rs Similarly, studies in children have suggested that zinc availability affects desaturase activity. cambridge.org

Besides zinc, other micronutrients are also important. Magnesium acts as a cofactor for desaturase enzymes, while iron is also required for their proper function. numberanalytics.comdeakin.edu.au B-vitamins, such as vitamin B6, niacin, and riboflavin, serve as essential coenzymes in the metabolic pathway. numberanalytics.comdeakin.edu.au A balanced supply of these micronutrients is therefore crucial for maintaining optimal desaturase activity and ensuring the efficient biosynthesis of this compound and other long-chain polyunsaturated fatty acids. numberanalytics.comdeakin.edu.au

Table 2: Research Findings on Zinc's Influence on Desaturase Activity

| Study Type | Subject | Key Findings | Reference |

| Randomized Controlled Trial | Beninese Children | Zinc availability may primarily affect Δ-6-desaturase activity over Δ-5 activity. The LA:DGLA ratio is suggested as a potential biomarker for zinc status. | cambridge.org |

| Observational Study | Dyslipidemic Subjects | Plasma zinc deficiency and an altered copper-to-zinc ratio were linked to decreased desaturase activity and modified fatty acid metabolism. | mdpi.com |

| Animal Study | Rats with Breast Cancer | Dietary zinc supplementation, particularly in microparticle form, decreased Δ6-desaturase activity in serum. | semanticscholar.orgnih.gov |

| Human Study | Hemodialysis Patients | Serum zinc levels were inversely correlated with the LA/DGLA ratio, indicating a link between zinc status and Δ6-desaturase activity. | bg.ac.rs |

Table 3: Compound Names

| Common Name/Abbreviation | Systematic Name |

| This compound | (8Z,11Z,14Z)-Icosa-8,11,14-trienoate |

| Dihomo-γ-linolenic acid (DGLA) | (8Z,11Z,14Z)-Icosa-8,11,14-trienoic acid |

| Linoleic Acid (LA) | (9Z,12Z)-Octadeca-9,12-dienoic acid |

| γ-Linolenic Acid (GLA) | (6Z,9Z,12Z)-Octadeca-6,9,12-trienoic acid |

| Arachidonic Acid (AA) | (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid |

| Alpha-linolenic acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid |

| Zinc | Zinc |

| Magnesium | Magnesium |

| Iron | Iron |

| Vitamin B6 | Pyridoxine |

| Niacin | Nicotinic acid |

| Riboflavin | Riboflavin |

Cellular and Molecular Mechanisms of 8z,11z,14z Icosatrienoate Action

Modulation of Eicosanoid Synthesis Pathways

(8Z,11Z,14Z)-Icosatrienoate is a key player in the synthesis of eicosanoids, a group of signaling molecules involved in inflammation and other physiological responses. wikipedia.orgsoton.ac.uk Its influence is primarily exerted through its interaction with the enzymes responsible for eicosanoid production and its role as a precursor to specific anti-inflammatory mediators.

This compound directly competes with arachidonic acid (AA) for the catalytic sites of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. wikipedia.orgnih.govhmdb.ca This competition is a critical mechanism for modulating the production of pro-inflammatory eicosanoids derived from AA. Both DGLA and AA serve as substrates for COX-1 and COX-2 enzymes. drugbank.com However, studies have shown that while they have similar affinities for COX-2, AA is the preferred substrate for COX-1. drugbank.com By competing with AA, DGLA can effectively reduce the synthesis of pro-inflammatory series-2 prostaglandins (B1171923) and series-4 leukotrienes, which are major contributors to inflammatory responses. wikipedia.orgwikipedia.org

Interactive Table: Competitive Inhibition of Oxygenase Enzymes by Fatty Acids

| Fatty Acid | Enzyme | Effect on Arachidonic Acid Oxygenation | Reference |

| This compound (DGLA) | COX-1 | Competitive inhibitor, less preferred substrate than AA. | drugbank.com |

| This compound (DGLA) | COX-2 | Competitive inhibitor, similar affinity to AA. | drugbank.com |

| Eicosapentaenoic acid (EPA) | COX enzymes | Competitive inhibitor of AA. | nih.gov |

| Docosahexaenoic acid (DHA) | huPGHS-2 | Inhibition of AA oxygenation. | nih.gov |

When this compound is metabolized by oxygenase enzymes, it gives rise to a distinct set of lipid mediators with predominantly anti-inflammatory properties. wikipedia.orgwikipedia.org The metabolism of DGLA by COX enzymes leads to the production of series-1 prostaglandins, such as Prostaglandin (B15479496) E1 (PGE1). wikipedia.orghmdb.ca PGE1 is known to possess anti-inflammatory and vasodilatory properties, contrasting with the pro-inflammatory effects of PGE2, which is derived from arachidonic acid. drugbank.com

Furthermore, the action of 12-lipoxygenase (12-LOX) on DGLA produces 12(S)-hydroxy-8Z,10E,14Z-eicosatrienoic acid (12(S)-HETrE), a potent anti-thrombotic and anti-inflammatory metabolite. nih.govresearchgate.net This conversion is crucial for the cardioprotective effects observed with DGLA. researchgate.net Another DGLA derivative, a 15-hydroxyl product, has been shown to block the conversion of arachidonic acid into pro-inflammatory leukotrienes. wikipedia.org The enzymatic conversion of polyunsaturated fatty acids like DGLA leads to the formation of numerous oxygenated lipid mediators, including both pro-inflammatory prostaglandins and leukotrienes, as well as specialized pro-resolving mediators (SPMs) that help to resolve inflammation. uni-jena.de

Competition with Arachidonic Acid for Oxygenase Enzymes

Regulation of Cellular Signaling Cascades

Beyond its role in eicosanoid synthesis, this compound and its metabolites influence cellular function by modulating key signaling pathways.

Research has demonstrated that the DGLA metabolite, 12(S)-HETrE, exerts its anti-thrombotic effects by activating a Gαs-linked G protein-coupled receptor (GPCR) pathway in human platelets. nih.govresearchgate.netahajournals.org This activation is a key mechanism by which DGLA, through its metabolite, inhibits platelet activation and subsequent thrombus formation. nih.govresearchgate.net The specific receptor was later identified as the prostacyclin (IP) receptor. researchgate.net This finding was significant as it was the first evidence of a 12-LOX derived oxylipin regulating platelet function through a Gαs-linked GPCR-dependent mechanism. nih.govnih.gov

The activation of the Gαs-linked GPCR by 12(S)-HETrE in platelets leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). ahajournals.org Elevated cAMP levels then activate Protein Kinase A (PKA), a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including those involved in immune activation and control. ahajournals.orgnih.gov The activation of PKA ultimately leads to the inhibition of platelet activation and aggregation, contributing to the anti-thrombotic effects of DGLA. researchgate.net The modulation of signaling by PKA is a complex process, with the specific outcomes influenced by factors such as isozyme expression and subcellular localization. nih.gov

Studies in the nematode Caenorhabditis elegans have shed light on the role of fatty acids and related signaling pathways in longevity. The insulin/IGF-1 signaling pathway, which regulates lifespan in C. elegans, involves the transcription factor DAF-16. nih.gov Perturbations in the germline can extend lifespan in a DAF-16-dependent manner. nih.gov This gonadal signaling pathway enhances the nuclear localization and transcriptional activity of DAF-16. researchgate.net

Another key transcription factor in longevity and stress response is HSF-1. mdpi.com Down-regulation of hsf-1 has been shown to suppress the extended lifespan of certain long-lived C. elegans mutants. nih.gov Conversely, overexpression of HSF-1 can extend lifespan. nih.gov Both DAF-16 and HSF-1 are implicated in the lifespan-extending effects of certain interventions, suggesting a link between stress resistance and longevity pathways. aging-us.com While direct studies linking this compound to these specific longevity pathways in C. elegans are still emerging, the known roles of fatty acids in modulating signaling pathways that influence these transcription factors suggest a potential area for future research.

Interactive Table: Key Signaling Molecules and their Roles

| Molecule | Pathway | Function | Reference |

| 12(S)-HETrE | Gαs-linked GPCR in platelets | Inhibits platelet activation and thrombosis. | nih.govresearchgate.netahajournals.org |

| Cyclic AMP (cAMP) | Downstream of Gαs-linked GPCR | Second messenger that activates PKA. | ahajournals.org |

| Protein Kinase A (PKA) | cAMP-dependent pathway | Phosphorylates target proteins to inhibit platelet function. | ahajournals.orgnih.gov |

| DAF-16 | Insulin/IGF-1 signaling in C. elegans | Transcription factor that regulates lifespan. | nih.gov |

| HSF-1 | Stress response pathway in C. elegans | Transcription factor involved in longevity and stress resistance. | mdpi.comnih.gov |

Impact on Gene Expression and Protein Regulation

Repression of Inflammatory Gene Expression (e.g., iNOS, IL-6, LXR) in Macrophages

Dihomo-γ-linolenic acid (DGLA) has demonstrated notable anti-inflammatory properties by modulating the expression of key inflammatory genes in macrophages. mdpi.comnih.gov Research has shown that DGLA can attenuate the expression of pro-inflammatory genes induced by various stimuli. nih.gov

In studies involving RAW264.7 murine macrophages, DGLA administered at a concentration of 100 µM significantly attenuated the lipopolysaccharide (LPS)-induced expression of several key inflammatory genes. mdpi.com Notably, the expression of inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and Liver X Receptor (LXR) was concertedly repressed. mdpi.com The production of nitric oxide (NO), a product of iNOS activity, was also significantly decreased. mdpi.com While DGLA had little effect on the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β), its impact on IL-6 and iNOS highlights a targeted regulatory action. mdpi.com

The repression of these genes suggests that DGLA interferes with the signaling pathways that lead to their transcription. For instance, LXR is a nuclear receptor that plays a role in both lipid metabolism and the inflammatory response. nih.govfrontiersin.org By influencing LXR expression, DGLA may indirectly modulate a broader range of inflammatory and metabolic pathways in macrophages. nih.gov The anti-inflammatory effects of DGLA are not limited to a single mechanism but appear to involve the coordinated downregulation of a specific subset of pro-inflammatory genes. mdpi.com

| Gene/Product | Cell Type | Stimulus | DGLA Concentration | Observed Effect | Source |

| iNOS | RAW264.7 Murine Macrophages | LPS | 100 µM | Attenuated expression | mdpi.com |

| IL-6 | RAW264.7 Murine Macrophages | LPS | 100 µM | Attenuated expression | mdpi.com |

| LXR | RAW264.7 Murine Macrophages | LPS | 100 µM | Attenuated expression | mdpi.com |

| Nitric Oxide | RAW264.7 Murine Macrophages | LPS | Not Specified | Significantly decreased secretion | mdpi.com |

| TNF-α | RAW264.7 Murine Macrophages | LPS | Not Specified | Little effect on production | mdpi.com |

| IL-1β | RAW264.7 Murine Macrophages | LPS | Not Specified | Little effect on production | mdpi.com |

Interaction with Redox Homeostasis and Oxidative Stress Responses

Induction of Lipid Peroxidation and Free Radical Formation in Cellular Contexts

While often recognized for its anti-inflammatory roles, this compound (DGLA) can also contribute to oxidative stress by inducing lipid peroxidation and the formation of free radicals. nih.gov This pro-oxidant activity is linked to its metabolism by enzymes such as cyclooxygenases (COX), which generate reactive oxygen species (ROS) as byproducts. nih.gov The process of lipid peroxidation, once initiated, can lead to a chain reaction of free radical production, potentially causing cellular damage. mdpi.com This dual role of DGLA, acting as both an anti-inflammatory and a potential pro-oxidant, underscores the complexity of its biological functions.

Modulation of Ferroptosis Mechanisms in Cellular and Model Organism Studies

Recent studies have identified this compound (DGLA) as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. bio-integration.orgmdpi.com DGLA's pro-ferroptotic effect appears to be distinct from other polyunsaturated fatty acids. bio-integration.org The proposed mechanism involves the direct modulation of membrane phospholipid acylation. bio-integration.org

In acute myeloid leukemia (AML) cells, exogenous DGLA was found to significantly increase sensitivity to ferroptosis and could even induce it independently. researchgate.net This effect was linked to the enzyme Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), which is crucial for incorporating DGLA into cellular lipids, thereby increasing their susceptibility to peroxidation. researchgate.net Knockout of ACSL4 was shown to inhibit DGLA-induced ferroptosis in these cells. researchgate.net

Studies in the model organism Caenorhabditis elegans have further elucidated the role of DGLA in ferroptosis. DGLA treatment can induce ferroptosis in the germ cells of C. elegans. acs.org Furthermore, downstream metabolites of DGLA, specifically dihydroxyeicosadienoic acids (DHEDs) produced through the cytochrome P450-epoxide hydrolase (CYP-EH) pathway, have been identified as key drivers of ferroptosis-mediated neurodegeneration. acs.orgresearchgate.net This suggests that the metabolic fate of DGLA is a critical determinant of its ability to trigger ferroptotic cell death.

| Finding | Model System | Key Mediators | Outcome | Source |

| Potent inducer of ferroptosis | Cancer Cells | Direct modulation of membrane phospholipid acylation | Ferroptotic cell death | bio-integration.org |

| Increased sensitivity to ferroptosis | Acute Myeloid Leukemia (AML) Cells | ACSL4 | DGLA-induced ferroptosis | researchgate.net |

| Induction of ferroptosis | C. elegans Germ Cells | DGLA | Germ cell death | acs.org |

| Ferroptosis-mediated neurodegeneration | C. elegans Dopaminergic Neurons | DHEDs (DGLA metabolites) | Neurodegeneration | acs.orgresearchgate.net |

Protective Mechanisms Against Oxidative Stress (e.g., Glutathione (B108866) Peroxidase)

In the context of redox homeostasis, the cell employs various protective mechanisms to counteract the oxidative stress that can be induced by compounds like this compound (DGLA). A key enzyme in this defense is Glutathione Peroxidase 4 (GPX4). frontiersin.org GPX4 plays a crucial role in the regulation of ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation. mdpi.comfrontiersin.org

The activity of GPX4 is dependent on the availability of glutathione (GSH). frontiersin.org When GPX4 function is compromised, either through direct inhibition or depletion of GSH, cells become more susceptible to ferroptosis. frontiersin.org The balance between DGLA-induced lipid peroxidation and the protective capacity of the GPX4 system is therefore a critical determinant of cell fate. While DGLA can initiate oxidative damage, the cellular antioxidant systems, with GPX4 at the forefront, work to mitigate these effects and maintain cellular integrity. nih.gov

Physiological and Pathophysiological Roles of 8z,11z,14z Icosatrienoate in Research Models

Anti-inflammatory and Immunomodulatory Effects

DGLA is recognized for its anti-inflammatory properties, which are primarily mediated through its conversion to specific bioactive metabolites. researchgate.netresearchgate.netnih.gov In inflammatory cells, DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into compounds that possess both anti-inflammatory and anti-proliferative capabilities. researchgate.netnih.gov

Suppression of Inflammatory Processes in Cellular and Animal Models

DGLA demonstrates notable anti-inflammatory effects by modulating the production of eicosanoids. researchgate.net It is a precursor to prostaglandin (B15479496) E1 (PGE1), a compound with established anti-inflammatory properties that differentiate it from the pro-inflammatory prostaglandin E2 (PGE2) derived from arachidonic acid (AA). researchgate.netnih.gov Furthermore, DGLA can be converted by 15-lipoxygenase to 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), which can inhibit the synthesis of pro-inflammatory metabolites from AA. researchgate.netresearchgate.net Studies have shown that DGLA can attenuate pro-inflammatory gene expression in macrophages. mdpi.comnih.gov In animal models, DGLA has been observed to reduce inflammation associated with conditions like atherosclerosis. nih.govnih.gov

Modulation of Immune Cell Responses (e.g., Macrophages, Neutrophils)

DGLA influences the function of key immune cells. In human monocyte-derived macrophages, DGLA has been shown to reduce chemokine production and migration. When macrophages are activated, for instance by lipopolysaccharide (LPS), the presence of DGLA leads to the production of anti-inflammatory molecules like PGE1 and prostaglandin D1 (PGD1). These molecules can compete with the pro-inflammatory lipids derived from arachidonic acid. DGLA has also been found to attenuate chemokine-driven monocytic migration and foam cell formation in human macrophages, key events in the development of atherosclerosis. nih.govnih.gov While some studies suggest DGLA may have complex effects on neutrophil functions, its metabolites are known to influence neutrophil activity. mdpi.commdpi.complos.org For instance, certain eicosanoids derived from other fatty acids can inhibit neutrophil migration. mdpi.com

Anti-proliferative and Anti-neoplastic Activities in Cellular Contexts

Beyond its role in inflammation, DGLA has demonstrated potential in curbing cell proliferation and inducing cell death in cancer cells in laboratory settings. researchgate.netnih.gov

Inhibition of Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerosis and restenosis. jst.go.jpnih.govcas.cn Metabolites of DGLA, such as PGE1 and 15-HETrE, have been shown to inhibit the proliferation of these cells. mdpi.comjst.go.jp Studies have demonstrated that DGLA can attenuate the migration of smooth muscle cells in response to growth factors. nih.govnih.gov In animal models, dietary supplementation with oils containing gamma-linolenic acid (GLA), the precursor to DGLA, led to a reduction in smooth muscle cell DNA synthesis and proliferation, an effect dependent on cyclooxygenase activity. ahajournals.org

Induction of Apoptosis in Tumor Cells (in vitro models)

DGLA has been shown to induce apoptosis, or programmed cell death, in various tumor cell lines in vitro. nih.gov The mechanisms underlying this effect are multifaceted and can involve the generation of free radicals and lipid peroxides during its metabolism. researchgate.netresearchgate.netnih.gov Research indicates that DGLA can trigger a specific type of iron-dependent cell death known as ferroptosis in human cancer cells. earth.com Additionally, DGLA and its precursor, GLA, have been found to suppress the expression of oncogenes and enhance the activity of tumor suppressor genes, thereby promoting apoptosis in tumor cells. nih.gov In studies on human pancreatic cancer cells, the anti-tumor effects of DGLA were enhanced when the conversion of DGLA to the pro-inflammatory arachidonic acid was blocked. nih.gov

Table of Research Findings on (8Z,11Z,14Z)-Icosatrienoate (DGLA)

Table of Mentioned Compounds

Cardiovascular System Regulation

DGLA and its metabolites have demonstrated significant effects on cardiovascular function, particularly concerning blood pressure regulation and the prevention of blood clots in animal models.

The cardiovascular effects of DGLA are largely mediated by its enzymatic conversion into other bioactive molecules. In various cell types, DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce compounds with demonstrated effects on blood vessel tone and pressure. nih.govjci.org

Table 1: Key Metabolites of this compound and Their Cardiovascular Functions

| Metabolite | Precursor Enzyme | Reported Cardiovascular Effect |

|---|---|---|

| Prostaglandin E1 (PGE1) | Cycloxygenase (COX) | Promotes vasodilation, lowers blood pressure. nih.govresearchgate.netresearchgate.net |

Research using mouse models has provided compelling evidence that DGLA can inhibit platelet activation and the formation of thrombi (blood clots). animal-reproduction.org This anti-thrombotic activity is not caused by DGLA directly but by a specific metabolite produced by the enzyme 12-lipoxygenase (12-LOX). animal-reproduction.orgnih.gov

This enzyme converts DGLA into 12(S)-hydroxyeicosatrienoic acid (12-HETrE), a potent anti-platelet agent. animal-reproduction.orgjournalofcosmointel.com Studies have shown that 12-HETrE effectively attenuates platelet aggregation and clot retraction. nih.gov The importance of this pathway was confirmed in mouse models where animals fed a DGLA-enriched diet exhibited decreased platelet activity. nih.gov Conversely, mice genetically deficient in the 12-LOX enzyme were resistant to the anti-platelet effects of DGLA, demonstrating the critical role of this metabolic conversion. nih.gov In a laser-induced arterial injury model, administration of 12-HETrE was shown to significantly reduce thrombus formation. animal-reproduction.orgjournalofcosmointel.com

Table 2: Research Findings on this compound in Mouse Models of Thrombosis

| Mouse Model | Finding | Implication |

|---|---|---|

| Wild-type mice fed DGLA-enriched diet | Showed decreased platelet activity and increased bleeding. nih.gov | DGLA has in vivo anti-platelet effects. |

| 12-Lipoxygenase (12-LOX) deficient mice | Resistant to the anti-platelet effects of DGLA. nih.gov | The conversion of DGLA to 12-HETrE by 12-LOX is essential for its anti-thrombotic action. |

| Laser-induced arteriolar injury model | 12-HETrE, the DGLA metabolite, blunted platelet and fibrin (B1330869) accumulation, attenuating thrombus formation. animal-reproduction.orgjournalofcosmointel.com | The DGLA metabolite 12-HETrE has direct anti-thrombotic effects at the site of vascular injury. |

Effects on Vasodilation and Blood Pressure Homeostasis (via metabolites)

Reproductive System Effects in Model Organisms

The influence of this compound on the reproductive system has been observed in different animal models, revealing both detrimental and potentially regulatory roles.

In the model organism C. elegans, dietary supplementation with DGLA has been shown to induce sterility through germ cell death. researchgate.netnih.gov This effect is not caused by DGLA directly but by its conversion into toxic epoxide metabolites. nih.gov Specifically, the C. elegans enzyme CYP-33E2 metabolizes DGLA into epoxy-eicosadienoic acids. nih.gov Direct exposure to these specific DGLA-derived epoxides was found to cause abnormalities in the gonad and trigger germ cell destruction, leading to sterility. nih.gov

In a different context, studies using a porcine (pig) model have suggested a regulatory role for DGLA in female reproduction. An untargeted metabolomics analysis of follicular fluid during in vivo oocyte maturation revealed that the levels of this compound were significantly upregulated. This suggests its potential involvement as a signaling molecule in the complex microenvironment that supports the development and maturation of oocytes.

Table 4: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | DGLA |

| γ-Linolenic acid | GLA |

| Prostaglandin E1 | PGE1 |

| 15-Hydroxyeicosatrienoic acid | 15-HETrE |

| 12(S)-Hydroxyeicosatrienoic acid | 12-HETrE |

| Dihydroxyeicosadienoic acid | DHED |

Impact on Germ Cell Maintenance and Fertility in Caenorhabditis elegans

The mechanism underlying this sterility involves the metabolic conversion of this compound into bioactive epoxide derivatives. mdpi.comijmm.ir Specifically, the cytochrome P450 enzyme CYP-33E2 in C. elegans metabolizes the fatty acid into 8,9- and 14,15-epoxyeicosadienoic acids. mdpi.comijmm.ir These epoxide metabolites are considered toxic and are responsible for the observed germ cell destruction and subsequent sterility. mdpi.comijmm.ir Knockdown of the cyp-33e2 gene has been shown to suppress the sterility phenotype induced by this compound, further implicating these metabolites in the process. mdpi.comijmm.ir

| Parameter | Observation in C. elegans | Underlying Mechanism | Key Mediators |

|---|---|---|---|

| Fertility | Induces sterility | Destruction of germ cells | This compound and its metabolites |

| Germ Cell Maintenance | Disrupts maintenance, leading to germ cell loss | Toxic effects of metabolites on germ cells | 8,9- and 14,15-epoxyeicosadienoic acids |

| Brood Size | Reduced in adult worms upon exposure | Inappropriate apoptosis of meiotic germ cells | CYP-33E2 enzyme |

Induction of Programmed Cell Death in Germline

The loss of germ cells in C. elegans upon exposure to this compound is a result of induced programmed cell death. ijmm.ir This process is not a general necrotic event but rather a specific cellular pathway. Further investigation has characterized this form of cell death as ferroptosis, an iron-dependent form of programmed cell death.

The toxic epoxide metabolites of this compound are believed to trigger this ferroptotic cell death in the germline. mdpi.comijmm.ir Direct exposure of the C. elegans gonad to 8,9- and 14,15-epoxyeicosadienoic acids results in germ cell abnormalities, providing direct evidence for their role in inducing cell death. mdpi.comijmm.ir This suggests that this compound itself is a precursor to the ultimate effector molecules that initiate the programmed cell death cascade in the germline. ijmm.ir The process appears to specifically target germ cells, as somatic cells remain largely unaffected.

Interactions with Microbial Pathogenesis

Beyond its effects on host physiology, this compound has also been investigated for its interactions with microbial pathogens, demonstrating potential as an antimicrobial agent.

Antibacterial Properties Against Gram-Positive Bacteria (in vitro)

In vitro studies have revealed that this compound possesses antibacterial activity, particularly against Gram-positive bacteria. Research has shown its efficacy against Propionibacterium acnes and the significant human pathogen Staphylococcus aureus. mdpi.com The minimum inhibitory concentrations (MICs) have been reported as 128 mg/L for P. acnes and 1024 mg/L for S. aureus. mdpi.com

Furthermore, this compound has been identified as a bioactive compound produced by the bacterium Streptomyces actinomycinicus PJ85. mdpi.com This naturally produced form of the fatty acid was also found to be active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a naturally derived antibacterial agent. mdpi.comnih.gov

| Bacterial Species | Reported Activity | MIC (mg/L) |

|---|---|---|

| Propionibacterium acnes | Active | 128 |

| Staphylococcus aureus | Active | 1024 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Active | Not specified |

Modulation of Bacterial Virulence Factors through Protein Interactions (Bioinformatics analysis)

Bioinformatics analyses have been employed to predict and understand the molecular interactions between this compound and bacterial proteins, particularly those that function as virulence factors. A study utilizing the STITCH (Search Tool for Interactions of Chemicals) database investigated the protein-compound interactions for this compound with proteins from Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes. ijmm.irijmm.ir

The analysis revealed that this compound is predicted to interact with several proteins in these pathogenic bacteria. ijmm.irijmm.ir In S. aureus, a notable interaction was predicted with the protein EpiP. ijmm.irijmm.ir For P. aeruginosa, interactions were identified with proteins such as TesB, PA5371, PA3829, PA3741, and PA2168. ijmm.irijmm.ir In S. pyogenes, predicted interacting proteins included ScpA15, SPy_0843, and CepA. ijmm.irijmm.ir

Further computational analysis using tools like VirulentPred was used to assess the virulence potential of these interacting proteins. ijmm.irijmm.ir Molecular docking simulations were also performed to validate the predicted interactions and estimate the binding affinities. The results of these bioinformatics approaches suggest that this compound may exert its antibacterial effects not only through direct membrane disruption but also by targeting and potentially modulating the function of specific bacterial proteins involved in virulence. ijmm.irijmm.ir

Production and Biotechnological Applications of 8z,11z,14z Icosatrienoate

Microbial Production Systems

Microbial systems offer a promising and sustainable alternative to traditional sources for the production of (8Z,11Z,14Z)-icosatrienoate. Both naturally producing and genetically engineered microorganisms are being explored for their potential as cell factories.

Cultured Fungi

Certain species of filamentous fungi are natural producers of various polyunsaturated fatty acids, including this compound. These organisms can be cultivated under specific conditions to optimize the yield of the desired fatty acid.

Aspergillus oryzae : This filamentous fungus is widely used in industrial fermentation and has been engineered for the production of DGLA. nih.govmdpi.com By introducing and overexpressing key enzymes in the biosynthetic pathway, such as Δ6-desaturase and Δ6-elongase from Pythium, researchers have successfully enabled A. oryzae to produce DGLA from endogenous linoleic acid. nih.govresearchgate.netfrontiersin.org Studies have shown that optimizing fermentation conditions, such as pH and nitrogen source, can significantly enhance DGLA titers. frontiersin.orgnih.gov For instance, controlling the pH at 6.0 resulted in the highest production of DGLA. frontiersin.org In some engineered strains, DGLA has been found to accumulate preferentially in the phospholipid fraction rather than in triacylglycerols. nih.gov

Mortierella alpina : This oleaginous fungus is a well-known producer of arachidonic acid (ARA), for which DGLA is a direct precursor. d-nb.infonih.govplos.org The metabolic pathway in M. alpina involves the conversion of linoleic acid to γ-linolenic acid (GLA) and subsequently to DGLA. nih.gov While the natural flux tends to convert DGLA further to ARA, the presence of the necessary biosynthetic machinery makes it a target for genetic manipulation to accumulate DGLA. nih.gov Research has focused on understanding and engineering the fatty acid desaturase and elongase enzymes within this organism to modulate the fatty acid profile. d-nb.info

Mucor circinelloides : This fungus is recognized for its ability to produce γ-linolenic acid (GLA). mdpi.complos.org The biosynthetic pathway in Mucor circinelloides can be engineered to favor the production of DGLA. mdpi.com By manipulating the expression of key enzymes, such as delta-6 elongase, it is possible to enhance the conversion of GLA to DGLA. mdpi.com

Table 1: DGLA Production in Cultured Fungi

Genetic Engineering Strategies for Enhanced Biosynthesis

To improve the efficiency of microbial production of this compound, various genetic engineering strategies are employed. These strategies aim to increase the metabolic flux towards DGLA and prevent its further conversion to other fatty acids.

Overexpression of Key Biosynthetic Enzymes

A common strategy to enhance the production of a target metabolite is to increase the amount of the enzymes responsible for its synthesis. In the case of DGLA, the overexpression of specific elongases and desaturases is crucial.

Delta-6 Elongase : The elongation of γ-linolenic acid (GLA) to DGLA is a key step in the biosynthetic pathway. frontiersin.orgnih.gov Overexpression of the gene encoding for Delta-6 elongase (also referred to as Δ6-elongase) has been shown to increase the production of DGLA in various organisms. frontiersin.orgmdpi.com For example, in engineered Aspergillus oryzae, the co-expression of a Δ6-elongase was essential for DGLA synthesis. nih.govfrontiersin.org Similarly, in Mucor circinelloides, up-regulation of the delta-6 elongase gene was linked to DGLA production. mdpi.com Studies in the marine alga Nannochloropsis oceanica have also highlighted the role of a Δ6 fatty acid elongase in the biosynthesis of C20 polyunsaturated fatty acids. cas.cn

Engineering of Desaturase-Defective Mutants for Accumulation

To prevent the conversion of this compound into downstream products like arachidonic acid (ARA), a common strategy is to disrupt the activity of the enzyme responsible for this conversion.

Delta-5 Desaturase Disruption : The enzyme Δ5-desaturase catalyzes the introduction of a double bond at the Δ5 position of DGLA, converting it to ARA. oup.com By creating mutants with a defective or non-functional Δ5-desaturase, the metabolic pathway is blocked at DGLA, leading to its accumulation. nih.govoup.com This approach has been explored in various organisms. For instance, in a study using Aspergillus oryzae, the focus was on producing free DGLA, and a strain was constructed where the gene for converting DGLA to ARA was removed, resulting in the accumulation of free DGLA. researchgate.net This strategy effectively redirects the metabolic flux, making DGLA the end product of that particular branch of the fatty acid synthesis pathway.

Table 3: Compound Names Mentioned in the Article

Academic Research Methodologies and Analytical Approaches for 8z,11z,14z Icosatrienoate

In Vitro Cell Culture Models

In vitro models are fundamental for dissecting the molecular mechanisms of (8Z,11Z,14Z)-Icosatrienoate at the cellular level. These systems allow for precise control over experimental conditions, enabling researchers to study specific cellular responses to the compound.

RAW264.7 Macrophages: This murine macrophage cell line is extensively used to study inflammatory processes. Research has shown that the related fatty acid, sciadonic acid, can modulate the inflammatory response in RAW264.7 macrophages by altering cellular fatty acid composition and suppressing the activation of NF-κB and MAPK signaling pathways. ebi.ac.uk Specifically, it has been observed that treatment with this fatty acid can decrease the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). ebi.ac.uk These findings highlight the utility of macrophage cell lines in investigating the anti-inflammatory properties of polyunsaturated fatty acids. In other studies with RAW264.7 macrophages, substances like malvidin (B83408) have been shown to reduce reactive oxygen species (ROS) production and attenuate inflammatory signaling pathways activated by lipopolysaccharide (LPS). plos.org

IMR-90 Fibroblasts: IMR-90 cells are a human lung fibroblast cell line, often used as a model for normal human cells in studies of cellular senescence and toxicology. atcc.orgcellosaurus.orgnibn.go.jp Research on these cells has explored the effects of various substances on cellular health and response to stress. For example, studies have investigated how different materials, like synthetic zeolites, can induce toxicity and cellular stress in IMR-90 cells. mdpi.com Additionally, IMR-90 cells have been instrumental in studying premature senescence induced by oxidative stress, where the role of signaling pathways like p38 MAPK has been identified. nih.gov

Dopaminergic Neurons: The study of dopaminergic neurons is crucial for understanding neurodegenerative diseases like Parkinson's disease. The depletion of these neurons is a key pathological feature, and they are particularly vulnerable to oxidative stress. escholarship.org Research has indicated that fatty acid metabolism is linked to the health of dopaminergic neurons. escholarship.org Fatty acid-binding proteins, such as FABP7, are important for binding long-chain fatty acids in the brain and are involved in the development of the nervous system. drugbank.comgenecards.org

Table 1: Research Applications of Mammalian Cell Lines in Fatty Acid Studies

| Cell Line | Cell Type | Research Focus | Key Findings Related to Fatty Acid Metabolism |

| RAW264.7 | Murine Macrophage | Inflammation, Immunology | Modulation of inflammatory responses through NF-κB and MAPK signaling pathways. ebi.ac.ukplos.org |

| IMR-90 | Human Lung Fibroblast | Cellular Senescence, Toxicology | Model for normal human cell response to stressors and investigation of cellular aging. atcc.orgmdpi.comnih.gov |

| Dopaminergic Neurons | Neuronal Cells | Neurodegeneration, Oxidative Stress | Role of fatty acid metabolism in neuronal health and susceptibility to oxidative damage. escholarship.orgdrugbank.com |

Primary cells, isolated directly from living tissues, offer a more physiologically relevant model compared to immortalized cell lines.

Human Neutrophils: These are key players in the innate immune response and are involved in inflammatory processes. Research on human neutrophils has focused on the metabolism of polyunsaturated fatty acids and the generation of inflammatory mediators like prostaglandins (B1171923). science.gov For instance, studies have characterized the pathways leading to the production of prostaglandin (B15479496) E2 in these cells. science.gov

Mammalian Cell Lines (e.g., RAW264.7 Macrophages, IMR-90 Fibroblasts, Dopaminergic Neurons)

In Vivo Animal Models

In vivo models are indispensable for understanding the systemic effects of this compound in a whole organism, providing insights into its role in complex physiological processes and diseases.

Atopic Dermatitis: Mouse models are crucial for studying the pathogenesis of atopic dermatitis, a chronic inflammatory skin disease. mdpi.combiocytogen.comresearchgate.net These models, which can be induced by various methods or arise spontaneously, consistently show a Th2-biased immune response, which is a hallmark of the human disease. mdpi.com They are used to investigate the roles of different immune cells and cytokines in the development of skin inflammation and to test the efficacy of potential therapeutic agents. biocytogen.comresearchgate.net

Thrombosis: this compound is a precursor to prostaglandin E1, which has anti-thrombogenic properties. drugbank.com Murine models of thrombosis are therefore valuable for investigating the potential of this fatty acid and its metabolites to prevent or treat blood clot formation.

The nematode Caenorhabditis elegans has emerged as a powerful model organism for studying lipid metabolism and the aging process due to its short lifespan, genetic tractability, and conserved metabolic pathways. nih.govd-nb.infomdpi.com

Lipid Metabolism: C. elegans is an excellent system for dissecting the genetic and molecular pathways that regulate fat storage and utilization. nih.govmdpi.com Studies in C. elegans have identified numerous genes involved in lipid metabolism that are homologous to those in mammals. mdpi.com The organism's transparent body allows for the direct visualization of lipid stores, and its simple diet facilitates studies on the effects of different fatty acids. semanticscholar.org Research has shown that the fatty acid composition of C. elegans can be analyzed in detail, and specific fatty acids, including this compound, have been identified. nih.gov

Longevity Studies: Manipulations that extend the lifespan of C. elegans often involve alterations in metabolic pathways, including those related to lipids. d-nb.infonih.govaging-us.comjmb.or.kr For example, signaling pathways like the insulin/IGF-1 pathway, which are known to regulate longevity, are closely linked to lipid metabolism. d-nb.info Studies have shown that certain fatty acids and lipid-binding proteins can influence the lifespan of the nematode. d-nb.infouniprot.org

Table 2: Application of C. elegans in this compound Research

| Research Area | Key Advantages of C. elegans Model | Relevant Findings |

| Lipid Metabolism | Genetically tractable, transparent body, conserved metabolic pathways. nih.govmdpi.com | Identification of fatty acid profiles and genes regulating lipid storage and transport. nih.govuniprot.org |

| Longevity | Short lifespan, well-defined aging markers, conserved longevity pathways. d-nb.infonih.govaging-us.com | Link between lipid metabolism, insulin/IGF-1 signaling, and lifespan extension. d-nb.info |

Murine Models (e.g., Atopic Dermatitis, Thrombosis)

Genetic Manipulation and Knockout Models

Genetic engineering techniques, particularly the creation of knockout models, have been pivotal in defining the specific roles of enzymes and proteins involved in the metabolism and signaling of this compound.

Gene Knockout Models: By inactivating specific genes in animal models, such as mice, researchers can investigate the direct consequences of the absence of a particular protein. nih.gov This approach has been applied to study the enzymes of the cytochrome P450 superfamily, which are involved in the metabolism of fatty acids. genecards.orggenecards.org For example, knockout models for genes like CYP2J2 can help elucidate their precise roles in the epoxidation of fatty acids like arachidonic acid, a process related to the metabolism of this compound. genecards.org These models are invaluable for understanding the genetic basis of diseases and for the development of targeted therapies. nih.gov

Desaturase and Elongase Gene Mutations in Model Organisms

The endogenous synthesis of long-chain polyunsaturated fatty acids (LCPUFA), including the pathway involving DGLA, is controlled by a series of desaturase and elongase enzymes. nih.gov In humans, these enzymes are encoded by the fatty acid desaturase (FADS) gene cluster and the elongation of very long chain fatty acids (ELOVL) genes. nih.gov Model organisms with mutations in these genes are invaluable tools for understanding the specific roles of DGLA and its metabolites.

Delta-5-Desaturase (D5D) and Delta-6-Desaturase (D6D) : These enzymes are critical for the conversion of DGLA. D5D converts DGLA to arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids. patsnap.comnih.gov D6D is involved in the initial step of converting linoleic acid to gamma-linolenic acid (GLA), the precursor to DGLA. nih.gov Studies using models with inhibited D5D or D6D activity have demonstrated an accumulation of DGLA. nih.gov This altered fatty acid profile has been linked to reduced inflammation and has shown potential in cancer research by shifting DGLA metabolism towards anti-proliferative byproducts. nih.govnih.gov For instance, inhibiting D5D can lead to the production of 8-hydroxyoctanoic acid (8-HOA) from DGLA, a compound with anti-cancer properties. nih.gov

C. elegans as a Model : The nematode Caenorhabditis elegans is a powerful model for studying lipid metabolism due to its genetic tractability. Mutant strains unable to synthesize DGLA have been instrumental in demonstrating its role in processes like ferroptosis. researchgate.net For example, dietary supplementation with DGLA induces germ cell death in wild-type C. elegans, a phenomenon that is absent in strains with mutations in fatty acid biosynthesis pathways. nih.govbiorxiv.org

| Gene/Enzyme | Function | Effect of Mutation/Inhibition | Key Research Findings |

|---|---|---|---|

| Delta-5-Desaturase (D5D) | Converts DGLA to Arachidonic Acid (AA). patsnap.com | Accumulation of DGLA, reduced AA levels. nih.gov | Shifts DGLA metabolism towards anti-cancer byproducts like 8-HOA. nih.gov |

| Delta-6-Desaturase (D6D) | Converts Linoleic Acid to GLA (DGLA precursor). nih.gov | Altered PUFA profiles, potential for DGLA accumulation if GLA is supplied. nih.gov | Used to study the anti-inflammatory effects of DGLA accumulation. nih.gov |

| C. elegans DGLA synthesis mutants | Inability to produce DGLA endogenously. researchgate.net | Resistance to DGLA-induced toxicity. researchgate.net | Demonstrates the specific role of DGLA in inducing ferroptotic germ cell death. nih.gov |

Lipoxygenase-Deficient Models

Lipoxygenases (LOX) are enzymes that metabolize PUFAs like DGLA into various signaling molecules. nih.gov 12-lipoxygenase (12-LOX) converts DGLA into 12(S)-hydroxyeicosatrienoic acid (12(S)-HETrE), a metabolite with anti-thrombotic properties. ahajournals.orgnih.gov

Studies using mice lacking 12-LOX (12-LOX-/-) have been crucial in elucidating this pathway. In these models, the protective effects of DGLA against platelet aggregation and thrombosis are abolished, directly implicating 12-LOX and its product, 12(S)-HETrE, in mediating these effects. ahajournals.orgnih.gov These findings highlight the importance of specific metabolic pathways in determining the biological activity of DGLA.

| Model | Enzyme Deficiency | Key Research Findings |

|---|---|---|

| 12-LOX deficient mice (12-LOX-/-) | 12-Lipoxygenase. ahajournals.org | DGLA fails to inhibit platelet aggregation and thrombosis, demonstrating the essential role of 12-LOX in producing the anti-thrombotic metabolite 12(S)-HETrE. ahajournals.orgnih.gov |

Vitamin D Receptor Ortholog Mutants in C. elegans

Recent research has uncovered a connection between DGLA-induced ferroptosis and vitamin D signaling pathways. In C. elegans, the nuclear hormone receptor NHR-8 is an ortholog of the human vitamin D receptor. wsu.edunih.gov

Studies using nhr-8 mutant worms have shown that these animals exhibit altered responses to DGLA and vitamin D3. wsu.edunih.gov For instance, while vitamin D3 can protect wild-type C. elegans from DGLA-induced germline ferroptosis, this protective effect is diminished in nhr-8 mutants. wsu.edu This suggests a role for the vitamin D receptor in modulating the cellular response to DGLA-induced oxidative stress. Furthermore, DAF-12, another nuclear hormone receptor in C. elegans with homology to the vitamin D receptor, has been implicated in regulating the trade-offs between reproduction and lifespan in response to metabolic changes, including altered DGLA levels. biorxiv.org

| Model | Gene/Receptor Mutation | Key Research Findings |

|---|---|---|

| C. elegans nhr-8 mutants | Ortholog of the human vitamin D receptor. wsu.edunih.gov | Reduced protective effect of vitamin D3 against DGLA-induced ferroptosis, suggesting a role for this receptor in mediating the cellular response to DGLA. wsu.edu |

| C. elegans daf-12 mutants | Nuclear hormone receptor with homology to the vitamin D receptor. biorxiv.org | Implicated in the regulation of lifespan and reproduction in response to metabolic cues, including those influenced by DGLA. biorxiv.org |

Pharmacological Interventions for Pathway Modulation

In addition to genetic models, pharmacological inhibitors provide a powerful means to investigate the metabolic pathways of this compound and its functional consequences. These small molecules allow for the acute and often reversible manipulation of specific enzymes, offering complementary insights to genetic studies.

Desaturase Inhibitors

Desaturase inhibitors are compounds that block the activity of desaturase enzymes, thereby altering the balance of polyunsaturated fatty acids. patsnap.com By inhibiting delta-5-desaturase (D5D), the enzyme that converts DGLA to arachidonic acid (AA), researchers can increase the cellular concentration of DGLA. nih.gov

This approach has been used to study the anti-proliferative effects of DGLA. nih.gov For example, the D5D/D6D inhibitor CP-24879 has been shown to significantly increase DGLA levels in cells, leading to anti-cancer effects. nih.gov Similarly, SC-26196 is another inhibitor used in research to block desaturase activity. pnas.org The use of these inhibitors has revealed that under conditions of D5D inhibition, DGLA can be metabolized by other enzymes, such as COX-2, to produce anti-cancer compounds. nih.gov

| Inhibitor | Target Enzyme(s) | Effect on DGLA Pathway | Key Research Application |

|---|---|---|---|

| CP-24879 | Delta-5-Desaturase / Delta-6-Desaturase. nih.gov | Inhibits conversion of DGLA to AA, leading to DGLA accumulation. nih.gov | Studying the anti-proliferative and anti-cancer effects of elevated DGLA. nih.gov |

| SC-26196 | Desaturase inhibitor. pnas.org | Blocks desaturase activity, altering PUFA profiles. pnas.org | Investigating the role of PUFA biosynthesis in cellular processes like ferroptosis. pnas.org |

| Sesame and Curcumin | Desaturase inhibitors. nih.gov | Enhance the concentration of DGLA by blocking its conversion to AA. nih.gov | Examining the anti-proliferative effects mediated by increased DGLA. nih.gov |

Epoxide Hydrolase Inhibitors (e.g., AUDA)

DGLA can be metabolized by cytochrome P450 (CYP) enzymes to form epoxyeicosadienoic acids (EEDs). acs.orgnih.gov These EEDs are then further metabolized by epoxide hydrolases (EHs) to dihydroxyeicosadienoic acids (DHEDs). acs.orgnih.gov To investigate the distinct roles of these metabolites, researchers use epoxide hydrolase inhibitors.

AUDA (12-(1-adamantane-1-yl-ureido-)dodecanoic acid) is a potent and selective inhibitor of soluble epoxide hydrolase. acs.orgnih.gov In studies using C. elegans, treatment with AUDA has been shown to block the conversion of EEDs to DHEDs. acs.orgnih.gov This leads to an accumulation of EEDs and a decrease in DHEDs. nih.gov This pharmacological manipulation has been instrumental in demonstrating that the neurotoxic effects of DGLA are mediated by its downstream metabolite, DHED, and not DGLA itself or the EEDs. acs.orgmsu.edu

| Inhibitor | Target Enzyme | Effect on DGLA Pathway | Key Research Findings |

|---|---|---|---|

| AUDA | Epoxide Hydrolase (EH). acs.orgnih.gov | Inhibits the conversion of EEDs to DHEDs, leading to EED accumulation and DHED reduction. nih.gov | Demonstrated that DHED, not DGLA or EED, is the key mediator of DGLA-induced neurodegeneration in C. elegans. acs.orgmsu.edu |

Ferroptosis Inhibitors (e.g., Ferrostatin-1)

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. researchgate.netnih.gov DGLA has been identified as a potent inducer of ferroptosis. nih.gov To confirm that the observed cell death is indeed ferroptosis, researchers use specific inhibitors of this process.

Ferrostatin-1 is a well-characterized inhibitor of ferroptosis that acts as a radical-trapping antioxidant, preventing the accumulation of lipid hydroperoxides. nih.govuantwerpen.be In studies with C. elegans and human cancer cells, co-treatment with Ferrostatin-1 has been shown to rescue cells from DGLA-induced death. nih.gov This demonstrates that DGLA's cytotoxic effects, in these contexts, are mediated through the ferroptotic pathway. nih.gov The use of Ferrostatin-1 has been crucial in dissecting the mechanisms of DGLA-induced cell death and its potential implications in diseases like neurodegeneration. researchgate.netepain.org

| Inhibitor | Mechanism of Action | Effect on DGLA-induced Effects | Key Research Application |

|---|---|---|---|

| Ferrostatin-1 | Radical-trapping antioxidant, inhibits lipid peroxidation. nih.govuantwerpen.be | Prevents DGLA-induced cell death in C. elegans germ cells and human cancer cells. nih.gov | Confirms that DGLA induces cell death via the ferroptosis pathway. researchgate.netnih.gov |

Advanced Analytical Chemistry Techniques

Gas Chromatography for Fatty Acid Composition Analysis

Gas chromatography (GC) is a cornerstone technique for the qualitative and quantitative analysis of the fatty acid composition of biological samples, including the determination of DGLA levels. shimadzu.comnih.gov The standard procedure involves the conversion of fatty acids into their less polar and more volatile fatty acid methyl esters (FAMEs) through a derivatization process called transesterification. nih.govinternationaloliveoil.org These FAMEs are then separated on a capillary column based on their boiling points and polarity. internationaloliveoil.org

Detection is commonly achieved using a flame ionization detector (FID) or mass spectrometry (MS). nih.gov While FID is a well-established and widely used detector, GC-MS offers enhanced sensitivity and provides structural information, which is particularly useful for confirming the identity of analytes, especially for low-abundant fatty acids or when analyzing small biological specimens. nih.gov For instance, GC-MS analysis has been used to study the effects of dietary supplements on the fatty acid profile, including DGLA, in mouse skin. nih.gov In such studies, the retention time of the DGLA methyl ester is compared to that of a known standard for identification, and the peak area is used for quantification. asm.org

A typical GC method for FAME analysis might use a DB-WAX column with helium or hydrogen as the carrier gas. internationaloliveoil.orgasm.org The temperature program is optimized to achieve separation of a wide range of fatty acids. The resulting chromatogram provides a profile of the different fatty acids present in the sample, allowing researchers to determine the relative or absolute concentration of DGLA.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Lipid Mediator Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the sensitive and specific quantification of DGLA and its downstream metabolites, known as lipid mediators. mdpi.comescholarship.org These bioactive lipids, which include prostaglandins like PGE1, are often present at very low concentrations in biological matrices. nih.govmtoz-biolabs.com LC-MS/MS offers superior sensitivity and selectivity compared to GC-MS for many of these compounds, often without the need for derivatization. mdpi.com

The methodology typically involves solid-phase extraction (SPE) to isolate and concentrate the lipid mediators from complex biological samples such as plasma, serum, or tissue homogenates. mdpi.comnih.gov The extracted analytes are then separated using ultra-high-performance liquid chromatography (UHPLC) on a reverse-phase column (e.g., C18). nih.govresearchgate.net The separation is followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.govshimadzu.com In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This high specificity allows for accurate quantification even in complex mixtures. nih.gov

For example, a UHPLC-MS/MS method was developed to quantify 58 different lipid mediators, including those derived from DGLA, in human plasma. nih.gov Such methods are crucial for studying the anti-inflammatory effects of DGLA, as they can simultaneously measure both pro-inflammatory and anti-inflammatory eicosanoids. nih.govnih.gov The high-speed polarity switching capabilities of modern mass spectrometers further enhance the number of compounds that can be analyzed in a single run, as some lipid mediators are better detected in positive ionization mode while others are better in negative mode. shimadzu.com

Table 1: LC-MS/MS Parameters for DGLA Analysis This table is a representative example based on published methodologies.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Chromatography | UHPLC with C18 reverse-phase column | nih.govresearchgate.net |

| Mobile Phase | Gradient of water and acetonitrile/methanol with additives (e.g., formic acid or ammonium (B1175870) acetate) | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.gov |

| MS Detection | Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode | nih.govnih.gov |

| Precursor Ion (m/z) | ~305.2 | nih.govnih.gov |

| Product Ion (m/z) | Specific fragments (e.g., ~261.2) | nih.gov |

| Linear Range | ng/mL to µg/mL | nih.govlcms.cz |

Computational and Bioinformatic Approaches

Protein-Compound Interaction Analysis

Bioinformatic tools are instrumental in predicting and analyzing the interactions between DGLA and various proteins. ijmm.ir This approach can provide insights into the mechanisms by which DGLA exerts its biological effects. One such tool is the Search Tool for Interactions of Chemicals (STITCH), a database that aggregates and scores known and predicted interactions between chemicals and proteins. ijmm.irresearchgate.net

A notable study utilized STITCH v5.0 to investigate the interaction of DGLA with virulence factors from pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes. ijmm.ircivilica.com The analysis revealed that DGLA interacts with several bacterial proteins that are critical for their survival and virulence. ijmm.ir For example, in S. aureus, DGLA was predicted to interact with the epidermin (B1255880) leader peptide processing serine protease (epiP), a protein involved in the production of antimicrobial peptides. ijmm.irresearchgate.net In P. aeruginosa, interactions were found with proteins like Acyl-CoA Thioesterase (tesB), which is involved in lipid metabolism and biofilm formation. ijmm.ir These predicted interactions are often validated using molecular docking studies, which simulate the binding of the compound to the protein's active site to estimate binding affinity. ijmm.ir

Functional Class and Virulence Property Analysis

Following the identification of proteins that interact with DGLA, bioinformatic tools are used to classify their function and assess their role in pathogenicity. ijmm.ir Servers like VICMPred can be used to determine the functional class of these proteins, while tools such as VirulentPred 2.0 are employed to assess their virulence properties. ijmm.irresearchgate.netresearchgate.net

In the context of DGLA's antibacterial properties, this analysis helps to understand how the fatty acid might neutralize bacterial virulence. ijmm.ir The study targeting bacterial virulence factors found that many of the DGLA-interacting proteins were classified as virulence factors. ijmm.irresearchgate.net For instance, proteins involved in adhesion, enzyme activity, and transport were identified, suggesting that DGLA might disrupt these essential pathogenic processes. ijmm.ir The subcellular localization of these proteins can also be predicted using tools like PSORTb, providing further clues about the potential sites of DGLA's action. researchgate.netcivilica.com

Table 2: Bioinformatic Tools for DGLA-Protein Interaction and Functional Analysis

| Tool | Function | Application in DGLA Research | Reference |

|---|---|---|---|

| STITCH v5.0 | Predicts protein-chemical interactions | Identifying bacterial virulence factors that interact with DGLA | ijmm.irresearchgate.net |

| VICMPred | Functional classification of proteins | Classifying the function of DGLA-interacting proteins | ijmm.irresearchgate.net |

| VirulentPred 2.0 | Predicts virulence properties of proteins | Assessing the role of DGLA-targeted proteins in pathogenicity | ijmm.irresearchgate.net |

| PSORTb v.3 | Predicts subcellular localization of proteins | Determining the potential site of action of DGLA within bacterial cells | researchgate.netcivilica.com |

Transcriptome and Proteome Data Integration

The integration of data from transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) provides a comprehensive, multi-omics view of the cellular response to DGLA. nih.govnih.govfrontlinegenomics.com This integrative approach allows researchers to move beyond the analysis of a single molecule and understand the broader biological pathways affected by DGLA. embl.orgthermofisher.com

For example, studies have investigated how DGLA modulates the expression of genes and proteins involved in inflammation. nih.govnih.gov In one study, DGLA was found to inhibit the expression of key pro-atherogenic genes in human macrophages. nih.gov Such research often involves treating cells with DGLA and then using techniques like RNA sequencing (RNA-seq) to analyze changes in the transcriptome and mass spectrometry-based proteomics to analyze changes in the proteome. nih.govnih.gov

By integrating these datasets, researchers can identify key regulatory hubs and pathways that are modulated by DGLA. nih.govembl.org For instance, a decrease in the mRNA transcript for an inflammatory cytokine (transcriptomics) coupled with a decrease in the detected levels of that cytokine protein (proteomics) provides strong evidence for the anti-inflammatory effect of DGLA. nih.gov This multi-omics strategy is powerful for improving the annotation of genomes, understanding complex gene regulation, and discovering new therapeutic targets. nih.govnih.gov A study on cardiovascular disease utilized a multi-omics database that included data on (8Z,11Z,14Z)-icosatrienoic acid to build an integrative molecular model of the disease. nih.gov

Future Directions and Emerging Research Avenues for 8z,11z,14z Icosatrienoate

Elucidating Novel Signaling Pathways and Receptor Interactions

While it is known that (8Z,11Z,14Z)-Icosatrienoate exerts some of its effects through conversion to anti-inflammatory eicosanoids like prostaglandin (B15479496) E1 (PGE1), the full spectrum of its signaling mechanisms is still under investigation. researchgate.netdrugbank.com Future research will likely focus on identifying and characterizing novel signaling pathways and receptor interactions.

One area of interest is its interaction with G-protein coupled receptors (GPCRs). The free fatty acid receptor 4 (FFA4), also known as GPR120, is a receptor for various fatty acids and has been linked to anti-inflammatory and insulin-sensitizing effects. annualreviews.org Investigating the specific binding and activation of FFA4 by DGLA could reveal new therapeutic targets for metabolic diseases. annualreviews.orgcambridge.org Furthermore, exploring other potential GPCRs and nuclear receptors that DGLA may modulate could provide a more comprehensive understanding of its cellular functions. scispace.comnih.gov

Exploring Synergistic Interactions with Other Bioactive Lipids (e.g., n-3 PUFAs)

The interplay between different polyunsaturated fatty acids (PUFAs) is a critical area of research. This compound and n-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), often exhibit complex and sometimes synergistic interactions. Both DGLA and EPA can act as competitive inhibitors of the cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins (B1171923) from arachidonic acid (AA). ipinnovative.com This competitive inhibition is a key mechanism by which dietary sources of DGLA and fish oil reduce inflammation. ipinnovative.com

Future studies are needed to delineate the precise nature of these interactions. For instance, research has shown that when EPA and DHA are present in a balanced ratio with gamma-linolenic acid (GLA), the precursor to DGLA, it can prevent the rise in serum AA levels, thereby reducing the production of pro-inflammatory prostaglandins. cytoplan.co.uk Investigating how co-administration of DGLA and n-3 PUFAs impacts the lipid profiles of cell membranes and the subsequent production of various eicosanoids and other lipid mediators will be crucial. portlandpress.com This could lead to the development of optimized lipid-based therapeutic strategies for inflammatory conditions.

Advancements in Biotechnological Production for Research Scale

To facilitate further research into the biological activities of this compound, reliable and scalable production methods are essential. While chemical synthesis is possible, biotechnological production using microorganisms offers a promising and sustainable alternative.

Several research groups have successfully engineered various microorganisms to produce DGLA. These efforts often involve the introduction and optimization of genes encoding for key enzymes in the fatty acid synthesis pathway, such as Δ6-desaturase and Δ6-elongase. nih.govnih.gov For example, the oleaginous fungus Aspergillus oryzae has been metabolically engineered to produce DGLA by co-expressing codon-optimized versions of these enzymes. nih.gov Similarly, the fungus Mortierella alpina, known for its production of arachidonic acid, has been modified to accumulate DGLA by disrupting the gene for Δ5-desaturase, the enzyme that converts DGLA to AA. scispace.comnih.gov This approach has yielded strains where DGLA constitutes over 40% of the total fatty acids. scispace.comnih.gov

The yeast Saccharomyces cerevisiae has also been a target for metabolic engineering, with studies demonstrating the production of DGLA without the need for exogenous fatty acid supplementation. asm.org Another yeast, Yarrowia lipolytica, has been engineered to produce high levels of DGLA, reaching up to 42% of total lipids. aocs.org

Future advancements in this area will likely focus on improving the yield and purity of DGLA produced through these biotechnological methods. This may involve further metabolic engineering strategies, optimization of fermentation conditions, and the use of cost-effective substrates. frontiersin.org

Table 1: Examples of Biotechnological Production of this compound

| Organism | Engineering Strategy | DGLA Yield/Percentage | Reference |